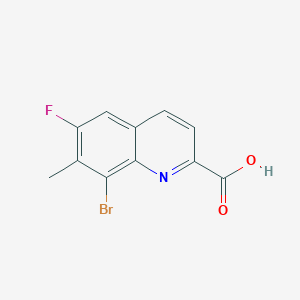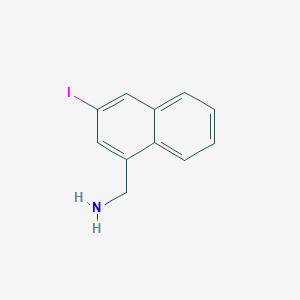![molecular formula C12H14BrN3O B11838754 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[45]dec-3-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can be achieved through a multicomponent reaction involving thermal and microwave activation. A common method involves the reaction of 3-bromobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate under specific conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized spiro compounds.
Scientific Research Applications
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-1,2,4-oxadiazole: Shares a similar bromophenyl group but differs in the heterocyclic structure.
3-(3-Bromophenyl)-1,2,4-triazine: Another compound with a bromophenyl group but with a different ring system.
Uniqueness
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a structure is advantageous, such as in the design of new materials or drugs.
Properties
Molecular Formula |
C12H14BrN3O |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H14BrN3O/c13-10-3-1-2-9(8-10)11-15-12(17-16-11)4-6-14-7-5-12/h1-3,8,14H,4-7H2,(H,15,16) |
InChI Key |
RFNRBWULCBSZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)

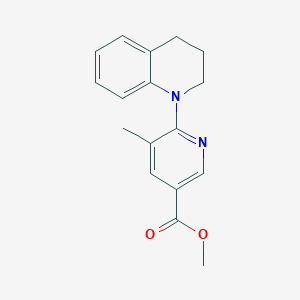

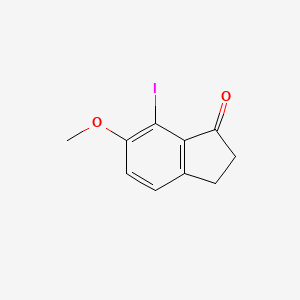

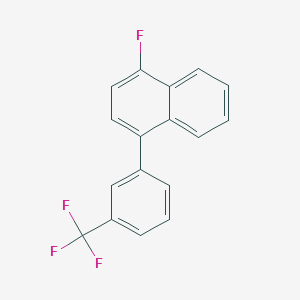
![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)




